Pyrrolo[1,2-a]pyrazine-8-carboxamide
Description
Pyrrolo[1,2-a]pyrazine-8-carboxamide is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyrazine ring system with a carboxamide group at the C8 position (Figure 1). This scaffold has garnered attention due to its synthetic versatility and diverse biological activities.
Synthesis: A preparative method for 1-oxo-N-(alkyl)aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides involves reacting 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids with aliphatic/aromatic amines using HATU and DIPEA, achieving yields of 31–78% .
Biological Activities: Derivatives of this core exhibit antimicrobial and antioxidant properties, making them candidates for drug development .
Properties
CAS No. |
158945-77-8 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12) |
InChI Key |
CVVRXDOMPHKDLQ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
Synonyms |
Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Pyrrolo[1,2-a]pyrazine-8-carboxamide belongs to a class of heterocyclic compounds characterized by a pyrrole fused to a pyrazine ring. The synthesis of this compound typically involves multi-step organic reactions, including cyclization techniques that yield derivatives with enhanced biological properties. Notable synthetic routes have been developed, utilizing starting materials such as 2-formylpyrrole and ammonium acetate, which have shown promising yields in producing pyrrolo[1,2-a]pyrazines .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives. For example, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancers. The mechanism of action often involves the induction of apoptosis through caspase activation and PARP cleavage.
| Compound | Cancer Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 3h | Prostate | 1.18 ± 0.05 | Apoptosis |
| 3h | Breast | 1.95 ± 0.04 | Apoptosis |
2. Antimicrobial Activity
Pyrrolo[1,2-a]pyrazine derivatives have shown promising antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus. A study identified pyrrolo[1,2-a]pyrazine-1,4-dione as an effective agent against these resistant infections .
3. Antioxidant Properties
The antioxidant activity of pyrrolo[1,2-a]pyrazine derivatives has been documented in several studies, indicating their potential protective roles against oxidative stress-induced damage .
Case Studies
Case Study 1: Anticancer Activity in Prostate Cancer
A study evaluated the effects of pyrrolo[1,2-a]pyrazine derivatives on PC-3 prostate cancer cells. The results indicated significant inhibition of cell viability and migration at varying concentrations, linked to apoptosis induction via specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, pyrrolo[1,2-a]pyrazine-1,4-dione was tested against various bacterial strains. The compound showed significant inhibitory effects on S. aureus, suggesting its potential application in treating resistant infections .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline Derivatives
Structural Differences: Replacing the pyrazine ring with a quinoxaline moiety (Figure 2) alters electronic properties and bioactivity. Activities:
- Pyrrolo[1,2-a]quinoxalin-4-ones: Oral antiallergic agents .
- Key Contrast: The quinoxaline core enhances kinase inhibition, unlike the pyrazine-based carboxamide’s antimicrobial focus.
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Structural Differences : A 1,4-dione group replaces the carboxamide (Figure 3). Substituents at C3 (e.g., 2-methylpropyl, phenylmethyl) modulate activity.
Activities :
- Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Demonstrates anti-colon cancer activity by inducing apoptosis in HCT116 cells .
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Found in microbial extracts with antifungal and antibacterial properties .
Key Contrast : The dione group facilitates redox activity and metal chelation, diverging from the carboxamide’s role in hydrogen bonding.
Imidazo[1,2-a]pyrazine Derivatives
Structural Differences : An imidazole ring replaces the pyrrole (Figure 4).
Activities :
- 8-Morpholinoimidazo[1,2-a]pyrazine derivatives: Phenylpyridine/pyrimidine-carboxamides at C6 exhibit anticancer activity, targeting kinases or DNA repair pathways . Key Contrast: The imidazole ring enhances π-stacking interactions, favoring kinase inhibition over antimicrobial effects.
Regioselectivity in Functionalization
Substituent Effects :
- Acetylation : Pyrrolo[1,2-a]pyrazines with R¹ = H and R³ = aryl/methyl undergo C8 acetylation, while R¹ = methyl shifts reactivity to C6 .
- Formylation : Vilsmeier-Haack reactions favor C6 regardless of substituents .
Implications : The C8 carboxamide’s position in the target compound may optimize binding to microbial targets compared to C6-acylated analogs.
Data Tables
Figures :
- Figure 1 : Structure of Pyrrolo[1,2-a]pyrazine-8-carboxamide.
- Figure 2: Pyrrolo[1,2-a]quinoxaline core.
- Figure 3 : Pyrrolo[1,2-a]pyrazine-1,4-dione derivative.
- Figure 4 : Imidazo[1,2-a]pyrazine derivative.
Preparation Methods
Bromination of Intermediate P-7
The process begins with bromination of a tricyclic precursor (P-7) using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane. This step introduces a bromine atom at the C8 position, yielding intermediate P-8. While exact yields are unspecified, the reaction is described as efficient under mild conditions (0–25°C).
Oxidation to Ketone P-9
Intermediate P-8 undergoes oxidative cleavage using sodium periodate (NaIO₄) in a water-organic biphasic system. This step converts a diol moiety into a diketone (P-9), critical for subsequent amination. The reaction typically proceeds at room temperature over 12–24 hours.
Formation of Carboxamide via Amination
The key carboxamide group is introduced by reacting P-9 with [(2R)-pyrrolidinylmethyl]amine. This nucleophilic substitution occurs in tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50–80°C). The reaction exploits the electrophilicity of the ketone carbonyl, forming a stable amide bond.
Final Coupling with Acyl Chloride
The process concludes with a coupling reaction between the aminated intermediate and 2,4-difluorobenzoyl chloride. Conducted in the presence of a base such as triethylamine, this step installs the aryl moiety, completing the synthesis.
Gold-Catalyzed Cyclization and Amidation
A two-step strategy leveraging gold catalysis enables pyrrole ring formation followed by amidation.
Aldol Condensation for Precursor Synthesis
A diketopiperazine (DKP) precursor undergoes aldol condensation with alkynyl aldehydes or 1,3-dicarbonyl compounds. For example, reaction with tert-butyl glyoxylate in THF at 0°C produces enone intermediates with yields exceeding 70%.
Gold(I)-Catalyzed Pyrrole Annulation
The enone intermediate undergoes 5-endo cyclization using Au(PPh₃)Cl and AgBF₄ (5 mol% each). In toluene at 110°C, this step constructs the pyrrolo[1,2-a]pyrazine core with 68% yield. The reaction tolerates diverse substituents, including n-butyl and tert-butyl groups.
Post-Cyclization Amidation
The resulting carboxylic acid derivative is activated using ethyl chloroformate or thionyl chloride, followed by reaction with ammonia or primary amines. This method achieves carboxamide formation in 75–85% yield, depending on the amine nucleophilicity.
Carboxylic Acid Activation and Coupling
Pyrazine-8-carboxylic acid serves as a direct precursor for carboxamide synthesis via coupling reagents.
Preparation of Pyrrolo[1,2-a]pyrazine-8-carboxylic Acid
Ethyl pyrrolo[1,2-a]pyrazine-2-carboxylate undergoes saponification using 2M NaOH in ethanol under reflux. Acidification with acetic acid yields the carboxylic acid with 71–95% purity, confirmed by HPLC.
EDCI-Mediated Amide Bond Formation
The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminopyridine (DMAP) in anhydrous THF. Subsequent reaction with ammonia gas or aqueous ammonium chloride produces the carboxamide in 80–90% yield.
Table 1: Comparison of Amidation Methods
| Method | Activator | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDCI/DMAP | EDCI | THF | RT | 85 |
| Gold catalysis | Au(PPh₃)Cl | Toluene | 110°C | 68 |
| Acyl chloride formation | SOCl₂ | DCM | 0°C | 78 |
Stereochemical Considerations in Synthesis
Chiral resolution techniques ensure enantiomeric purity, critical for pharmaceutical applications.
Q & A
Q. Basic
- ¹H/¹³C NMR : Look for diagnostic peaks:
- GC-MS : Molecular ion [M+H]⁺ at m/z 217.1 (C₁₁H₁₁N₃O₂) with fragmentation at m/z 145 (pyrrolopyrazine core) .
How can contradictory reports on antimicrobial activity across studies be resolved?
Advanced
Discrepancies arise from:
- Strain specificity : Bacillus tequilensis-derived analogs show activity against Staphylococcus aureus but not Gram-negative strains due to membrane permeability differences .
- Substituent effects : 3-Benzyl derivatives (e.g., hexahydro-3-(phenylmethyl)) exhibit stronger bioactivity than methyl analogs. Test analogs under standardized CLSI MIC protocols .
- Synergistic assays : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify resistance mechanisms .
What strategies enable regioselective functionalization of the pyrrolopyrazine core?
Q. Advanced
- C6 arylation : Pd(OAc)₂/XPhos catalyzes direct coupling with aryl bromides (e.g., 4-bromoanisole) in toluene at 110°C (yields: 60–85%) .
- Electrophilic substitution : Acetylation at C-3 using Ac₂O/H₂SO₄ at 0°C achieves >90% selectivity .
- Combinatorial libraries : Use Rink-amide resin for solid-phase diversification, enabling rapid SAR studies .
How should researchers address low solubility of pyrrolopyrazine derivatives in biological assays?
Q. Methodological
- Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication (30 min, 40 kHz) to solubilize hydrophobic analogs .
- Prodrug design : Introduce phosphate esters at the carboxamide group, improving aqueous solubility by 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in in vivo models .
What computational tools are recommended for studying structure-activity relationships (SAR)?
Q. Advanced
- Docking : AutoDock Vina with S. aureus FabH (PDB: 2PFF) identifies critical H-bonds between the carboxamide and Arg36 .
- QSAR : Use Gaussian09 for DFT optimization (B3LYP/6-31G*) followed by MLR analysis to correlate logP with MIC values .
- POM analysis : Evaluate pharmacophore sites (e.g., pyrazine N-1 as a hydrogen bond acceptor) using Petra .
How can spectral data inconsistencies in synthetic batches be troubleshooted?
Q. Methodological
- Impurity profiling : LC-MS/MS (ESI+) detects trace N-propargyl intermediates (Δm/z +56) from incomplete cyclization .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric ambiguities (e.g., enol vs. keto forms) .
- Batch comparison : Use PCA analysis on ¹H NMR data (Chenomx NMR Suite) to identify outlier batches .
What are the key considerations for scaling up palladium-catalyzed reactions?
Q. Advanced
- Catalyst loading : Reduce Pd(OAc)₂ to 2 mol% with concurrent use of 4Å molecular sieves to prevent ligand oxidation .
- Solvent recycling : Distill and reuse toluene (>95% recovery) to minimize costs.
- Residual Pd : Remove via activated charcoal filtration (<10 ppm residual) .
How do environmental conditions affect the stability of pyrrolopyrazine derivatives?
Q. Methodological
- Photostability : Store analogs in amber vials under argon; UV/Vis monitoring (λ = 320 nm) detects degradation .
- Hydrolytic stability : Accelerated aging at 40°C/75% RH shows carboxamide hydrolysis to carboxylic acid after 14 days (HPLC tracking) .
- Thermal analysis : DSC (10°C/min) identifies polymorph transitions above 150°C, critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
